molecular formula C28H54O4Pb B12646341 Tetradecanoic acid, lead salt, basic CAS No. 90583-65-6

Tetradecanoic acid, lead salt, basic

Cat. No.: B12646341
CAS No.: 90583-65-6
M. Wt: 662 g/mol
InChI Key: ZZSLTNOFMWYBTR-UHFFFAOYSA-L
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Description

Contextualization of Lead(II) Fatty Acid Salts within Inorganic and Organic Lead Compounds

Lead can form a variety of compounds, broadly categorized as inorganic and organic. iarc.fr Inorganic lead compounds include substances like lead oxides, sulfates, and carbonates. iarc.frgoogle.com Organic lead compounds are characterized by a covalent bond between lead and a carbon atom. However, lead salts of fatty acids, such as lead tetradecanoate (B1227901), occupy a unique position. They are metal soaps formed from the reaction of lead(II) oxide or other lead salts with fatty acids. industrialchemicals.gov.aufao.org While they contain an organic component (the fatty acid), the bonding between the lead and the carboxylate group is ionic in nature, distinguishing them from true organometallic compounds. These compounds are often grouped with other lead salts of fatty acids due to their similar physicochemical properties and related end uses. industrialchemicals.gov.au

Lead(II) fatty acid salts are part of a larger family of lead carboxylates, which have been utilized in diverse applications, including as corrosion inhibitors and catalysts. rsc.orgontosight.ai The properties and applications of these salts are largely dictated by the lead component, which is predominantly in the +2 oxidation state. industrialchemicals.gov.au

Historical Development and Evolution of Research on Lead Carboxylates

The study of fatty acids and their interactions with metals has a long history, with initial interest in the early 20th century focusing on their nutritional aspects. nih.gov Research into metal soaps, including lead carboxylates, gained significant traction in the latter half of the 20th century. nih.gov This was driven by their industrial applications and their identification as a cause of deterioration in oil paintings, a phenomenon known as "soap formation". nih.govscispace.com

Early research often focused on the synthesis and basic characterization of these compounds. google.comgoogle.com More recent research has employed advanced analytical techniques to gain deeper insights into their structure and behavior. For instance, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction have been used to study the coordination geometry around the lead atom in various lead carboxylates. rsc.orgscispace.comresearchgate.net These studies have revealed that the coordination environment of the lead ion can vary depending on the chain length of the fatty acid. rsc.orgresearchgate.netrsc.org

Definition and Scope of "Basic" Lead Salts of Fatty Acids

"Basic" lead salts of fatty acids are a specific subclass of lead carboxylates. They are distinguished from neutral lead salts by the presence of excess lead oxide or hydroxide (B78521) in their composition. ontosight.ai

The term "basic" in "Tetradecanoic acid, lead salt, basic" indicates the presence of a lead oxide or hydroxide component in addition to the lead tetradecanoate. ontosight.ai This results in a compound that is not stoichiometrically neutral. The general representation for a basic lead salt of a fatty acid can be complex and variable. For instance, a basic lead stearate (B1226849) can have formulas such as Pb(C₁₇H₃₅COO)₂·2PbCO₃·Pb(OH)₂ depending on the reaction conditions. google.com In the case of basic lead tetradecanoate, a possible chemical structure is represented as Pb(OOC(CH₂)₁₂CH₃)₂·PbO. ontosight.ai

The stoichiometry of these basic salts is not always straightforward and can be challenging to determine precisely due to the potential for multiple lead species and the indefinite molecular weight of some starting materials, like mixed fatty acids. google.com The formation of these salts involves acid-base reactions where the lead oxide or hydroxide acts as the base. dovepress.com

The exact chemical composition of basic lead salts of fatty acids can vary significantly depending on the manufacturing process. industrialchemicals.gov.au Factors such as the ratio of reactants, reaction temperature, and the presence of catalysts can influence the final product's composition. google.comgoogle.com

For example, the reaction of a basic inorganic lead salt, like basic lead carbonate, with a fatty acid can yield different products depending on the molar ratio of the reactants. google.com Different manufacturing methods, such as precipitation or fusion processes, will also lead to variations in the composition and physical properties of the final basic lead salt. google.comgoogle.com The synthesis of lead carboxylates can be achieved through various methods, including reacting lead nitrate (B79036) with the corresponding fatty acid. rsc.org The production of basic lead salts can also be achieved by reacting lead oxide with the organic acid at elevated temperatures. google.com This variability means that "this compound" may not refer to a single, pure compound but rather a mixture of related substances with a general basic character. industrialchemicals.gov.au

Data Tables

Table 1: Chemical Identity of this compound

PropertyValueSource
Chemical Name This compound industrialchemicals.gov.au
CAS Number 90583-65-6 industrialchemicals.gov.au
Synonyms Lead tetradecanoate, basic ontosight.ai
Molecular Formula (representative) Pb(OOC(CH₂)₁₂CH₃)₂·PbO ontosight.ai
Parent Acid Tetradecanoic Acid (Myristic Acid) nih.govatamanchemicals.com

Table 2: Related Lead Carboxylates

Compound NameCAS NumberSource
Dodecanoic acid, lead salt, basic90342-56-6 industrialchemicals.gov.au
9-Octadecenoic acid, lead salt, basic, (Z)-90459-88-4 industrialchemicals.gov.au
Isodecanoic acid, lead(2+) salt, basic91671-82-8 industrialchemicals.gov.au
Isooctanoic acid, lead(2+) salt, basic91671-83-9 industrialchemicals.gov.au
Isoundecanoic acid, lead(2+) salt, basic91671-84-0 industrialchemicals.gov.au

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90583-65-6

Molecular Formula

C28H54O4Pb

Molecular Weight

662 g/mol

IUPAC Name

lead(2+);tetradecanoate

InChI

InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2

InChI Key

ZZSLTNOFMWYBTR-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

Synthesis and Mechanistic Formation Pathways

Synthetic Methodologies for Tetradecanoic Acid, Lead Salt (General)

The synthesis of neutral lead(II) tetradecanoate (B1227901), a precursor to or relative of the basic salt, can be achieved through several established methods for preparing metal carboxylates. wikipedia.orgacs.org These general approaches involve the reaction between a lead source and tetradecanoic acid (myristic acid) or its alkali salt.

Common synthetic routes include:

Acid-Base Reactions : This method involves the direct reaction of a basic lead compound, such as lead oxide or lead hydroxide (B78521), with tetradecanoic acid. wikipedia.orgatamanchemicals.comnoaa.gov The neutralization reaction yields the lead salt and water. atamanchemicals.comnoaa.gov

Salt Metathesis (Double Decomposition) : This pathway utilizes a soluble lead salt (e.g., lead nitrate (B79036) or lead acetate) and an alkali metal salt of tetradecanoic acid (e.g., sodium tetradecanoate). wikipedia.orgacs.org When aqueous solutions of the reactants are mixed, the insoluble lead tetradecanoate precipitates out. acs.org

Protonolysis : This involves the reaction of an organometallic lead compound with tetradecanoic acid, leading to the formation of the lead carboxylate and the release of an alkane. wikipedia.org

Direct Reaction : Some methods involve the direct reaction of fatty acids with metals to form the corresponding salt. acs.org

The selection of a specific methodology often depends on the desired purity, reaction scale, and the nature of the available lead precursor.

Pathways to Basic Lead Carboxylates

The synthesis of basic lead carboxylates, such as tetradecanoic acid, lead salt, basic, is distinguished from neutral salt formation by reaction conditions that promote non-stoichiometric products. These compounds can be considered hybrids of the neutral salt and lead oxide or lead hydroxide.

The formation of basic lead salts is highly dependent on controlling the reaction stoichiometry and conditions. A key strategy involves reacting lead oxide (litharge) with a substoichiometric amount of a carboxylic acid in an aqueous medium. google.com For instance, a process for preparing dibasic lead salts of other acids uses an intermediate step where a solution of a dibasic lead salt of an aliphatic acid is formed by reacting 3 moles of lead oxide with 2 moles of the acid. google.com This creates a clear or colloidal solution of the basic lead carboxylate, which can then be used in subsequent reactions. google.com

The physical properties of the final product are sensitive to the reaction environment. By varying parameters such as reactant concentration, precipitation temperature, and the rate of precipitation, the crystal size and shape of the resulting basic lead salt can be significantly modified. google.com

The choice of the lead precursor material has a profound impact on the reaction pathway and the final composition and morphology of the product. chemrxiv.orgnih.gov Different lead salts (e.g., oxides, carbonates, iodides, acetates, nitrates) exhibit varied solubilities and reactivities that dictate the mechanism of formation. chemrxiv.orgchemrxiv.orgresearchgate.netmdpi.com

Studies on the formation of related lead-containing materials, such as perovskites, reveal competing reaction mechanisms dependent on the precursor: chemrxiv.orgchemrxiv.org

Dissolution/Complexation : Highly soluble precursors tend to dissolve first, releasing lead ions into the solution, which then react and recrystallize as the final product. chemrxiv.org

Solid-State Conversion : Less soluble precursors may react directly in the solid state or at the solid-liquid interface without fully dissolving. chemrxiv.org

The anion of the lead precursor salt plays a critical role. For example, in certain syntheses, using nitrate-based metal salts can lead to smaller particle sizes compared to acetate-based salts. researchgate.netmdpi.com This is because the precursor anion can influence gelling and capping effects during particle formation. researchgate.net Impurities in the lead precursor, such as hydroxide or acetate (B1210297) anions substituting for the primary anion, can also significantly affect the reaction and the purity of the resulting material. acs.org

Lead Precursor TypePrimary Reaction PathwayInfluence on Product FormationReference
Lead Oxide (PbO)Dissolution/Complexation followed by fast conversionReacts to form basic salt solutions; can be used to create products free from water-insoluble impurities. google.comchemrxiv.org
Lead Carbonate (PbCO₃)Slow dissolution and solid-state conversionResults in slower reaction kinetics compared to more soluble or reactive precursors. chemrxiv.org
Lead Acetate / Lead NitrateDissolution/ComplexationAnions (acetate vs. nitrate) can affect particle size, morphology, and cationic ordering in the final product. researchgate.netmdpi.com

In Situ Formation Mechanisms in Material Science Applications

This compound, and related lead carboxylates can form in situ at the interface between a lead-containing material and a source of the fatty acid. This phenomenon is particularly relevant in the context of materials conservation and the degradation of oil paintings.

Protective films of lead tetradecanoate can be intentionally formed on the surface of metallic lead. This is achieved by immersing lead samples into a solution containing a salt of the fatty acid, such as sodium tetradecanoate. researchgate.net The reaction occurs at the metal-solution interface, where the carboxylate anions react with the lead surface to form a lead carboxylate layer. researchgate.net

A similar process occurs unintentionally in the degradation of materials like historical oil paintings. Lead-containing pigments (e.g., lead white) can react with free fatty acids that form from the hydrolysis of the oil binder over time. rsc.orgresearchgate.net This reaction results in the formation of lead carboxylates, often referred to as lead soaps, within the paint layers. rsc.orgresearchgate.net

Once formed at an interface, the lead carboxylate molecules organize into crystalline structures or films. On metallic lead, the reaction can form a distinct coating that can act as a protective barrier against corrosion. researchgate.net Spectroscopic and microscopic analyses confirm the formation of a lead carboxylate layer on the metal surface following such treatments. researchgate.net

In the context of oil paints, the lead soaps initially form as small inclusions. rsc.org Over time, these can grow into larger crystalline aggregates that may compromise the structural and optical integrity of the artwork. rsc.orgresearchgate.net The packing and coordination environment of these crystals depend on factors like the fatty acid chain length. rsc.orgrsc.org Studies on a range of lead carboxylates show that longer-chain variants like lead tetradecanoate adopt a holodirected coordination geometry, which influences their crystal packing. rsc.orgrsc.org The crystallization pathway is heavily influenced by the nature of the lead precursor, with different precursors leading to distinct nucleation and growth kinetics. chemrxiv.orgchemrxiv.org

Formation ContextMechanismResulting StructureReference
Protective Coating on Lead MetalInterfacial reaction of lead with sodium tetradecanoate solution.Formation of a lead carboxylate film on the metal surface. researchgate.net
Degradation of Oil PaintingsReaction of lead pigments with free fatty acids from oil binder.Formation of crystalline lead soap inclusions that can grow over time. rsc.orgresearchgate.net
Solution-Based SynthesisVaries with precursor (e.g., dissolution/recrystallization vs. solid-state conversion).Morphology and crystal growth are strongly dependent on the choice of lead precursor. chemrxiv.orgchemrxiv.org

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of Lead-Tetradecanoate Systems

Crystallographic methods are indispensable for determining the arrangement of atoms within the solid-state structure of lead tetradecanoate (B1227901). These techniques provide insights into the packing of the long alkyl chains and the coordination environment around the lead(II) ion.

Single-crystal X-ray diffraction (SCXRD) offers the most detailed and unambiguous information about a crystalline material's structure, including precise bond lengths, bond angles, and unit cell dimensions. carleton.edumdpi.com However, obtaining single crystals of long-chain metal carboxylates, such as lead tetradecanoate, that are suitable for SCXRD has proven to be exceptionally challenging due to issues with solubility and their tendency to form polycrystalline powders. rsc.orgresearchgate.net

Despite these difficulties, studies on homologous series of lead carboxylates provide valuable insights. Research on lead(II) alkanoates has revealed the existence of two primary structural motifs, largely dependent on the length of the alkyl chain. rsc.orgrsc.org Shorter-chain lead carboxylates (typically with 6 to 8 carbon atoms) tend to adopt a "hemidirected" coordination geometry around the Pb(II) ion, where the stereochemically active 6s² lone pair of electrons influences the arrangement of the ligands. rsc.orgresearchgate.net In contrast, longer-chain lead carboxylates, including those with 9 to 18 carbon atoms like tetradecanoate, are suggested to crystallize in a "holodirected" structure, where the lone pair is stereochemically inactive. rsc.orgresearchgate.netrsc.org

The first single-crystal structure reported for a long-chain lead carboxylate was that of lead nonanoate (B1231133) (C9). rsc.org This structure confirmed the holodirected coordination and revealed a bilayer arrangement where the alkyl chains are aligned in an all-trans configuration. researchgate.net Similar structural characteristics are anticipated for lead tetradecanoate due to the consistency of spectroscopic data across the long-chain series. rsc.org Studies involving the growth of single crystals of lead(II) n-octanoate, n-nonanoate, and n-decanoate have shown polyhedral morphologies with distinct cleavage lines, which are related to the layered bilayer structure of these compounds. ucm.es

Powder X-ray diffraction (XRPD) is a powerful technique for identifying crystalline phases and obtaining information about the crystal structure of polycrystalline materials like basic lead tetradecanoate. researchgate.nettandfonline.com XRPD patterns of metal soaps are characterized by a series of sharp peaks, particularly at low angles (2θ), which correspond to the long d-spacing of the layered structure. cambridge.org

For long-chain lead carboxylates, the XRPD patterns typically show a series of evenly spaced reflections corresponding to the (00l) planes, which are indicative of a well-ordered lamellar structure. researchgate.net The position of these peaks can be used to calculate the c-axis spacing, which represents the thickness of the bilayers. For a lead tetradecanoate coating, a c-axis spacing of approximately 80.5 ± 0.1 Å has been reported, consistent with the long alkyl chains. researchgate.net

The synthesis and characterization of various metal soaps, including lead palmitate and lead stearate (B1226849), by XRPD have shown that both the fatty acid chain length and the metal ion influence the resulting diffraction pattern. researchgate.netcambridge.org While a complete, high-quality reference pattern for pure, basic lead tetradecanoate can be difficult to find, its pattern shows strong similarities to other long-chain lead carboxylates. researchgate.net The analysis of these patterns is crucial for identifying lead soaps in various contexts, such as in the degradation products of oil paintings. researchgate.nettandfonline.com

Table 1: XRPD Data for a Lead Tetradecanoate Coating

Reflection SeriesObservationCalculated c-axis spacing (Å)Reference
(00l) reflections (e.g., 002, 004, ..., 0030)Fifteen evenly spaced peaks observed, with odd reflections having much lower intensity.80.5 ± 0.1 researchgate.net

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key analytical tool for confirming the molecular structure of basic lead tetradecanoate. mt.com It provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within the compound. researchgate.net

The FTIR spectrum of lead tetradecanoate is dominated by the characteristic absorption bands of the carboxylate group and the long alkyl chain. The formation of the lead salt from tetradecanoic acid can be readily confirmed by the disappearance of the broad O-H stretching band of the carboxylic acid and the shift of the carbonyl (C=O) stretching frequency. researchgate.net

The most diagnostic peaks for the confirmation of lead tetradecanoate are the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate (COO⁻) group. spectroscopyonline.com These two intense absorption bands arise because of the large change in dipole moment during these vibrations in the highly polar carboxylate group. spectroscopyonline.com

Generally, the asymmetric stretch appears in the range of 1650–1540 cm⁻¹, while the symmetric stretch is found between 1450–1360 cm⁻¹. spectroscopyonline.com In a study of a lead tetradecanoate coating, a strong band observed at 1510 cm⁻¹ was assigned to the asymmetric carboxylate stretch, confirming the formation of the lead soap. researchgate.net The positions of these bands are sensitive to the coordination environment of the metal ion. researchgate.net The difference in the wavenumbers of the asymmetric and symmetric vibrations (Δν) can provide insight into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging). researchgate.netresearchgate.net

Table 2: Characteristic FTIR Bands for the Carboxylate Group in Lead Tetradecanoate

Vibrational ModeGeneral Wavenumber Range (cm⁻¹)Reported Wavenumber (cm⁻¹) for Lead TetradecanoateReference
Asymmetric Stretch (νas(COO⁻))1650–15401510 researchgate.netspectroscopyonline.com
Symmetric Stretch (νs(COO⁻))1450–1360Not explicitly stated in the provided context, but expected in this range. spectroscopyonline.com

The FTIR spectrum of lead tetradecanoate also displays characteristic absorption bands related to the vibrations of the long C14 alkyl chain. These include the asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups, which typically appear in the 2800–3000 cm⁻¹ region. spectroscopyonline.com Specifically, the CH₂ asymmetric stretching peak is expected around 2916 cm⁻¹ and the CH₃ asymmetric stretching peak around 2959 cm⁻¹. spectroscopyonline.com The high ratio of methylene to methyl groups in tetradecanoic acid results in a significantly more intense CH₂ stretching band compared to the CH₃ stretching band. spectroscopyonline.com

In addition to the stretching vibrations, bending (scissoring and rocking) vibrations of the CH₂ groups are also observed in the fingerprint region of the spectrum, typically around 1470 cm⁻¹ and 720 cm⁻¹, respectively. The presence of a progression of weak bands in the 1350-1180 cm⁻¹ region, corresponding to wagging and twisting motions of the methylene groups, is indicative of an all-trans conformation of the alkyl chain, which is characteristic of crystalline long-chain carboxylates.

Raman Spectroscopy (Implicit, general vibrational technique)

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a fingerprint of its chemical structure. For basic lead tetradecanoate, the Raman spectrum is expected to be characterized by vibrations originating from the tetradecanoate ligand and the lead-oxygen bonds.

The vibrational spectrum of lead carboxylates can be understood by considering the contributions from the hydrocarbon chain and the carboxylate head group. mdpi.com The long alkyl chain of the tetradecanoate ligand gives rise to a series of bands corresponding to C-H stretching, scissoring, twisting, and rocking vibrations. The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups are typically observed in the 2800-3000 cm⁻¹ region.

The carboxylate group (COO⁻) vibrations are particularly informative about the coordination environment of the lead ion. The symmetric (νs(COO⁻)) and asymmetric (νas(COO⁻)) stretching modes are sensitive to the nature of the metal-carboxylate interaction. The positions of these bands can indicate whether the carboxylate group is acting as a monodentate, bidentate, or bridging ligand. In related lead carboxylates, the strong symmetric stretching vibration of the Pb-O bond is a key feature, although it may fall in the low-frequency region of the spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for the structural elucidation of lead carboxylates, which are often insoluble and difficult to analyze by solution-state NMR. researchgate.net Specifically, ¹³C and ²⁰⁷Pb NMR provide detailed insights into the local chemical environment of the carbon atoms in the tetradecanoate ligand and the lead center, respectively. nih.govnsf.govresearchgate.netresearchgate.netscispace.com

¹³C NMR Spectroscopy:

The ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectrum of a lead carboxylate, such as lead tetradecanoate, reveals distinct resonances for each unique carbon atom in the alkyl chain and the carboxylate group. nih.govrsc.org The chemical shifts are influenced by the local electronic environment. oregonstate.edulibretexts.orgyoutube.com For long-chain lead carboxylates like lead palmitate and stearate, which are structural analogs of lead tetradecanoate, resonance doubling is often observed for the carbon atoms closest to the lead ion. nih.gov This doubling indicates the presence of two different conformations of the fatty acid chains within the crystal's asymmetric unit. nih.gov

The chemical shift of the carboxylate carbon (COO⁻) is particularly sensitive to the coordination mode. Typical ¹³C chemical shifts for the carboxylate carbon in lead soaps are found in the range of 170-185 ppm. libretexts.org The various methylene (CH₂) carbons of the alkyl chain exhibit a series of overlapping resonances typically between 10 and 40 ppm, while the terminal methyl (CH₃) carbon appears at a higher field (lower ppm value). oregonstate.eduwisc.edu

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Long-Chain Lead Carboxylates

Carbon PositionTypical Chemical Shift (ppm)Notes
Carboxyl (C1)180 - 185Often shows splitting, indicating multiple conformations or coordination environments. nih.gov
Methylene (C2)35 - 40Alpha to the carboxyl group; its shift is influenced by the lead ion.
Methylene (C3)25 - 30Beta to the carboxyl group.
Bulk Methylene ((CH₂)n)~30A broad, intense peak representing the majority of the methylene groups in the alkyl chain.
Antepenultimate Methylene~32The CH₂ group third from the end of the chain.
Penultimate Methylene~23The CH₂ group second from the end of the chain.
Terminal Methyl (CH₃)~14The final carbon in the alkyl chain. nih.gov

²⁰⁷Pb NMR Spectroscopy:

²⁰⁷Pb NMR is a highly sensitive probe of the coordination geometry around the Pb(II) center. huji.ac.il The chemical shift of ²⁰⁷Pb spans a very wide range, making it possible to distinguish between different lead environments. researchgate.netrsc.org The coordination geometry in Pb(II) compounds can be either hemidirected, where the lone pair of electrons on the lead atom is stereochemically active, or holodirected, where it is inactive. researchgate.netrsc.org This difference in coordination results in distinct ²⁰⁷Pb chemical shifts. researchgate.net

Studies on a series of lead carboxylates have shown that longer-chain members, including those structurally similar to lead tetradecanoate, tend to adopt a holodirected geometry. researchgate.netnsf.govrsc.org The isotropic chemical shifts for lead palmitate and lead stearate are very similar, suggesting they have nearly identical lead coordination environments. nih.govscispace.com These values can be used as a close approximation for what would be expected for lead tetradecanoate.

Interactive Data Table: Representative ²⁰⁷Pb NMR Chemical Shift Data for Lead Carboxylates

CompoundIsotropic Chemical Shift (δiso) (ppm)Coordination GeometryReference
Lead Palmitate-1198Holodirected nih.govscispace.com
Lead Stearate-1198Holodirected nih.govscispace.com
Lead Azelate-1188Different from above nih.govscispace.com
Lead Heptanoate-1170Hemidirected nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of basic lead tetradecanoate. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary methods employed for this purpose. researchgate.netresearchgate.net

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. rsc.orgnih.gov This technique provides information on thermal stability, the presence of volatile components like water or solvents, and the composition of the material through its decomposition profile. libretexts.orghuji.ac.il

For lead soaps, TGA curves typically show a multi-step decomposition process. researchgate.net The initial weight loss at lower temperatures (around 100-150 °C) can often be attributed to the loss of adsorbed or coordinated water molecules, which would be expected in a "basic" salt. The main decomposition of the carboxylate ligand occurs at higher temperatures, leading to the formation of lead oxides and the release of volatile organic products. The final residual mass corresponds to the thermally stable inorganic component, typically a lead oxide. The specific decomposition temperatures and the percentage of weight loss at each step are characteristic of the compound's stoichiometry and thermal stability.

DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. researchgate.netscispace.comtrb.org This allows for the detection of thermal events such as melting, crystallization, and solid-state phase transitions, which appear as endothermic or exothermic peaks in the DTA curve. scispace.comoregonstate.eduarxiv.org

Long-chain lead carboxylates are known to exhibit complex phase behavior, including the formation of mesophases (liquid crystals) at elevated temperatures. researchgate.netresearchgate.netnih.gov A typical DTA thermogram for a lead soap would show an endothermic peak corresponding to the melting point. researchgate.net Prior to melting, other solid-state transitions may be observed. For example, some lead alkanoates exhibit a transition to a "rotator" phase before melting into a liquid crystal phase and finally an isotropic liquid. researchgate.net The temperatures and enthalpies of these transitions are key characteristics of the material.

Interactive Data Table: Illustrative Thermal Events for Long-Chain Lead Soaps

Thermal EventTypical Temperature Range (°C)TypeDescription
Dehydration100 - 150EndothermicLoss of water molecules. trb.org
Solid-Solid Transition100 - 120EndothermicTransition to a rotator or other solid mesophase. researchgate.net
Melting120 - 140EndothermicTransition from solid to liquid crystal or isotropic liquid. researchgate.net
Decomposition> 300Endothermic/ExothermicBreakdown of the organic ligand, leading to the formation of lead oxides. researchgate.net

Microscopic and Surface Characterization

The morphology and surface features of basic lead tetradecanoate at the micro- and nanoscale are critical for understanding its physical properties and behavior in various applications. Scanning Electron Microscopy is a key technique for this characterization.

SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals produced by the electron-sample interaction reveal information about the surface topography and composition. researchgate.net

For lead carboxylates, SEM studies have revealed a variety of morphologies, often consisting of plate-like or needle-like crystals. rsc.org The specific morphology can be influenced by the synthesis conditions, such as solvent, temperature, and the presence of additives. In the context of lead soaps formed as degradation products in oil paintings, SEM has been used to visualize their aggregation and crystalline nature within the paint matrix. researchgate.net For a synthesized sample of basic lead tetradecanoate, SEM would be used to characterize the size, shape, and aggregation state of the crystalline particles. For instance, studies on lead tetradecanoate coatings have shown that they can form from small, randomly oriented polycrystals. researchgate.net

Optical Microscopy for Surface Features

Optical microscopy is a fundamental yet powerful technique for the preliminary assessment of the surface features of basic lead tetradecanoate. It provides valuable information on crystal morphology, the distribution of the salt on a substrate, and the presence of larger-scale surface heterogeneities. Light microscopy, particularly using polarized light, can reveal details about the crystallinity and orientation of the salt deposits.

Research on related lead salts and their deposition patterns demonstrates the utility of this technique. When solutions containing salts are dried on a surface, the resulting deposition patterns can be highly structured. These structures, observable under an optical microscope, can range from uniform thin films to complex dendritic or ring-like formations. mdpi.com For instance, in studies of lead corrosion and the formation of protective carboxylate layers, optical microscopy is used to visually inspect the surface for changes. researchgate.net The morphology of the deposited salts, whether appearing as fine, evenly distributed crystals or larger, aggregated clusters, can be clearly distinguished. mdpi.com

In the context of basic lead tetradecanoate, optical microscopy can be used to characterize the film formed on a substrate. For example, when used as a corrosion inhibitor on lead metal, the uniformity and integrity of the resulting basic lead salt layer can be assessed. researchgate.net The microscope can reveal cracks, delamination, or areas of incomplete coverage that would be detrimental to its protective function. The interaction of the salt with different environments or its behavior in a matrix, such as an oil paint binder, can also be monitored over time. Aggregates of lead soaps, which can be several hundred micrometers in diameter, are readily observed with this method. researchgate.net

Table 1: Observable Surface Features of Lead Salts via Optical Microscopy

Feature Description Potential Implication
Crystal Morphology Describes the shape and size of the salt crystals (e.g., acicular, prismatic, granular). Relates to the conditions of formation and can influence the material's bulk properties.
Deposition Pattern The arrangement of the salt on a surface after drying or reaction, such as dendritic growth, ring formation, or uniform film. mdpi.com Indicates the nature of the interaction between the salt, solvent, and substrate.
Film Homogeneity The uniformity of the salt layer across the observed area. Crucial for applications requiring consistent surface properties, like protective coatings.
Presence of Aggregates Formation of larger clusters or protrusions from smaller particles. researchgate.net Can indicate instability in a formulation or be a sign of degradation processes.

| Birefringence (Polarized Light) | The property of having a refractive index that depends on the polarization and propagation direction of light. | Confirms the crystalline nature of the salt and can reveal information about crystal orientation. |

Atomic Force Microscopy (AFM) for Surface Topography (Implicit)

While optical microscopy provides a macroscopic view, Atomic Force Microscopy (AFM) offers nanoscale resolution for characterizing the surface topography of basic lead tetradecanoate. AFM is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a surface with sub-nanometer precision. nih.gov It operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflections of the cantilever are monitored to map the surface topography. This technique is particularly valuable for analyzing thin films and coatings, as it does not require a conductive surface and can be operated in various environments, including liquid. nih.gov

For a compound like basic lead tetradecanoate, especially when formed as a protective layer, AFM can provide critical quantitative data about its surface. Studies on related supported lipid bilayers and other molecular films demonstrate AFM's capability to measure key structural and mechanical properties. nih.gov The technique can precisely measure the thickness of the deposited film, a crucial parameter for protective coatings. Furthermore, it can quantify surface roughness, which affects properties like adhesion and wettability. AFM can visualize the packing of the molecules on the surface, revealing the boundaries between crystalline domains and any amorphous regions. nih.gov

In the context of lead carboxylate coatings, AFM would be instrumental in assessing the nanoscale homogeneity of the film. It can identify pinholes or other defects that are too small to be resolved by optical microscopy but could act as sites for localized corrosion. The technique can also be used in force spectroscopy mode to probe the mechanical properties of the salt layer, such as its hardness and adhesion to the substrate. nih.gov

Table 2: Typical Surface Parameters Measurable by AFM for a Lead Salt Film

Parameter Symbol Description Typical Range/Units
Average Roughness Ra The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. 1 - 50 nm
Root Mean Square Roughness Rq or RMS The root mean square average of height deviations taken from the mean data plane. 1 - 70 nm
Film Thickness t The average height of the film, often measured at the edge of a scratch made in the layer. 10 nm - 10 µm
Breakthrough Force F_b The force required for the AFM tip to puncture the film, indicating its mechanical resistance. nih.gov 5 - 100 nN

| Domain Size | D | The lateral dimensions of distinct crystalline or ordered regions on the surface. | 50 nm - 5 µm |

Chemical Reactivity, Coordination Chemistry, and Stability

Acid-Base Interactions and Lead Ion Dissociation

The dissociation of lead ions from the carboxylate is a fundamental aspect of its reactivity, governed by solubility equilibria and influenced by external factors. As a salt of a weak acid (tetradecanoic acid) and a metal cation, its behavior in solution involves acid-base dynamics. noaa.gov Carboxylic acids can donate hydrogen ions in the presence of a base, a reaction that produces water and a salt. noaa.gov

Lead(II) carboxylates, particularly those with long chains like tetradecanoate (B1227901), are generally insoluble in water but show solubility in various organic solvents. core.ac.ukresearchgate.net The solubility is not a simple dissolution process; instead, it is characterized by the formation of aggregates. core.ac.ukuc.pt Studies on a series of lead(II) carboxylates (from octanoate (B1194180) to octadecanoate) in non-complexing organic solvents reveal that their solubility increases significantly above a specific temperature, which is dependent on the concentration of the solute, the chain length of the carboxylate, and the nature of the solvent. core.ac.ukresearchgate.net

In water-free organic systems, the dissolution leads to the formation of ill-defined, polydisperse aggregates. core.ac.ukuc.pt The size of these aggregates tends to increase with concentration and decrease with a rise in temperature. core.ac.ukuc.pt The local structure within these aggregates is thought to be similar to the lamellar mesophases observed in the pure lead(II) carboxylate compounds, suggesting they form through a process of solvent-induced swelling and subsequent break-up of these mesophases. core.ac.ukuc.pt

Factors Influencing the Solubility of Lead(II) Carboxylates in Organic Solvents
FactorEffect on Solubility/Solution BehaviorReference
TemperatureSolubility increases dramatically above a certain solution temperature. core.ac.ukresearchgate.net
ConcentrationThe solution temperature depends on the solute concentration. Aggregate size increases with concentration. core.ac.ukresearchgate.net
Carboxylate Chain LengthThe specific solution temperature is dependent on the chain length. core.ac.ukresearchgate.net
Solvent TypeThe solution temperature varies with the choice of organic solvent. In coordinating solvents like pyridine, carboxylates may exist as monomers. core.ac.uk
Water (Impurity)Traces of water can significantly affect the solution temperature and lead to the formation of more ordered structures. core.ac.ukresearchgate.net

The presence of impurities, especially water, can dramatically alter the solubility and dissociation behavior of lead(II) carboxylates. core.ac.uk Even trace amounts of water have a significant effect on the solution temperature. researchgate.net In the presence of water, a more ordered structure is formed within the solution, which suggests that a few water molecules may bind directly to the lead(II) carboxylate headgroup. core.ac.ukuc.pt This interaction modifies the aggregation behavior and, consequently, the dissociation equilibrium. Other impurities, such as volatile organic compounds like acetic and formic acids, can lead to the formation of different lead carboxylates, which can further transform into more stable compounds like basic lead carbonates. researchgate.net

Complexation and Coordination Chemistry of Lead(II) with Carboxylate Ligands

The coordination chemistry of lead(II) is of significant interest due to the diverse bonding modes it can adopt, its variable coordination numbers, and the influence of the 6s² lone pair of electrons. mdpi.comresearchgate.net The Pb(II) cation is considered oxophilic (having an affinity for oxygen), making carboxylate ligands highly complementary. mdpi.com Carboxylate groups can bind to metal ions in various ways, including monodentate, bidentate chelating, and bridging modes, which contributes to the stability and structural diversity of the resulting complexes. researchgate.netrsc.orgwikipedia.org In lead(II) carboxylate complexes, coordination numbers ranging from 5 to 8 are common, often resulting in hemidirected coordination environments where the bonds are concentrated in one hemisphere, leaving a gap attributed to the stereochemically active lone pair. rsc.orgunits.it

Theoretical studies and experimental data for various lead complexes show a wide range of stability constants, which are influenced by the nature of the ligand and the solvent. mdpi.com For example, the highly stable Pb(DOTA)²⁻ complex has a large computed interaction energy and an experimental stability constant (log KPbL) of 25.3. mdpi.com Conversely, other complexes with neutral ligands can also exhibit high stability, indicating that a negative charge on the ligand is not essential for forming a stable complex in solution. mdpi.com The stability of lead complexes with inorganic ligands, such as chloride, has been shown to be dependent on both temperature and the ionic strength of the solution. nih.gov

Representative Stability Constants for Selected Lead(II) Complexes
LigandComplexlog KPbLConditionsReference
DOTA[Pb(DOTA)]²⁻25.3 ± 0.2Experimental mdpi.com
DOTAM[Pb(DOTAM)]²⁺> 19Experimental mdpi.com
DOPy4[Pb(DOPy4)]²⁺19.95 ± 0.03Experimental mdpi.com
MeDO2PA[Pb(MeDO2PA)]18.44 ± 0.02Experimental mdpi.com
Chloride (β₁)[PbCl]⁺1.4025 °C, I=0 nih.gov
Chloride (β₂)[PbCl₂]1.6125 °C, I=0 nih.gov

Kinetic studies focus on the rates at which ligands associate with and dissociate from a metal ion. These kinetics are described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). nih.gov The ratio of these constants (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kₐ), a measure of affinity. nih.gov The reciprocal of the dissociation rate constant (1/kₒff) gives the residence time (RT), which describes how long a ligand remains bound. acs.org

While specific kinetic data for lead-tetradecanoate interactions are scarce, studies of other metal-ligand systems provide a framework for understanding these processes. For example, the interaction of bidentate or tridentate ligands with the metal ion in an enzyme can occur via a mechanism where a ternary complex (Ligand-Metal-Protein) is formed, which then rapidly dissociates. nih.gov The rates of these reactions are often first-order with respect to both the metal complex and the incoming ligand. nih.gov Such kinetic parameters are crucial as they can be better predictors of in vivo efficacy than equilibrium constants for certain biological systems. nih.gov

Key Parameters in Ligand-Binding Kinetics
ParameterSymbolDescriptionReference
Association Rate ConstantkₒₙThe rate at which a ligand binds to the receptor (metal ion). It is dependent on ligand concentration. nih.gov
Dissociation Rate ConstantkₒffThe rate at which the ligand-receptor complex dissociates. It is independent of ligand concentration. acs.org
Equilibrium Dissociation ConstantKₐA measure of the affinity of the ligand for the receptor, calculated as kₒff/kₒₙ. nih.gov
Residence TimeRTThe average time a ligand stays bound to its receptor, calculated as 1/kₒff. acs.org

Degradation Pathways and Mechanisms

Basic lead tetradecanoate can degrade through several pathways, primarily initiated by heat or light. The long aliphatic chain and the carboxylate headgroup are both susceptible to chemical transformation under energetic conditions.

Thermal Degradation: Studies on the pyrolysis of lead salts of aliphatic carboxylic acids show that they typically decompose in a single stage to form lead oxide (PbO). dtic.mil In the presence of air, this process is largely oxidative in character. dtic.mil The decomposition of lead stearate (B1226849), a closely related compound, is known to occur, with the stabilizer being consumed primarily through the neutralization of released acids like HCl when used in polymer matrices like PVC. researchgate.net The thermal decomposition of carboxylic acids on metal surfaces involves the carboxylate tilting towards the surface, followed by the elimination of carbon dioxide and the deposition of a hydrocarbon fragment. rsc.org

Photolytic Degradation: Exposure to ultraviolet (UV) light can also induce degradation. When used as a stabilizer in polymers, dibasic lead stearate is consumed during UV exposure. researchgate.net This process can significantly increase the rate of formation of carboxylic acids and other oxidation photoproducts like hydroperoxides and carbonyls. researchgate.net The initial step in the biodegradation of some polymer systems relies on photo-oxidation, where a pro-oxidant like a metal stearate can initiate the oxidation of polymer chains, leading to a decrease in molecular weight and the formation of hydrophilic groups that are more susceptible to microbial attack. nih.gov

Degradation Pathways of Lead Carboxylates
PathwayConditionsPrimary Products/MechanismReference
Thermal Decomposition (Pyrolysis)Heating in airDecomposes in one stage to lead oxide (PbO) via an oxidative process. dtic.mil
Thermal Decomposition (on metal surface)Heating in vacuumElimination of CO₂ and deposition of hydrocarbon fragments. rsc.org
Photolytic Degradation (in PVC)UV light exposureConsumption of the stabilizer; increased rate of carboxylic acid, hydroperoxide, and carbonyl group formation. researchgate.net
Chemical Reaction (in PVC)Heat, presence of HClNeutralization of released HCl; formation of lead chloridostearate intermediates. researchgate.net

Interactions with Atmospheric Pollutants

The reactivity of basic lead tetradecanoate with atmospheric pollutants involves both its lead and organic components. The lead component, likely present as a form of lead oxide in a "basic" salt, can react with atmospheric gases. For instance, lead(II) oxide (PbO) particles have been shown to react with gaseous nitrogen dioxide (NO₂), a common urban pollutant, to form surface-adsorbed nitrates. nih.gov This reaction increases the lead's solubility, which has implications for its environmental mobility. nih.gov

The organic tetradecanoate (myristate) moiety primarily interacts with the hydroxyl radical (OH), which is known as the "detergent of the atmosphere." nih.govniwa.co.nz The reaction of myristic acid vapor with these radicals is a key degradation pathway. nih.gov This oxidation process is initiated by the abstraction of a hydrogen atom from the carboxylic acid by the OH radical. harvard.edu The resulting radical can then react further, breaking down the organic molecule. harvard.edu The estimated atmospheric half-life of myristic acid due to this reaction is about 23 hours. nih.gov Due to its chemical nature, myristic acid is generally incompatible with strong oxidizing agents. nih.gov

Industrial and Advanced Material Applications Research

Polymer Stabilization Mechanisms

"Tetradecanoic acid, lead salt, basic," a member of the lead-based stabilizer family, has been historically significant in the polymer industry. wsdchemical.comseepvcforum.comfaithind.com These stabilizers are crucial for protecting polymers like polyvinyl chloride (PVC) from degradation during processing and throughout their service life. faithind.compvcstabilizer.com The functionality of this basic lead salt of a fatty acid stems from its ability to counteract the degradation processes initiated by heat and UV radiation. wsdchemical.comfaithind.com

Role as Heat Stabilizers in Polyvinyl Chloride (PVC)

Polyvinyl chloride is inherently thermally unstable and prone to degradation at the high temperatures required for its processing. researchgate.netgoldstab.com This degradation involves a dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer chain, leading to the formation of conjugated polyene sequences. ingenieur-buch.de These polyenes are responsible for the discoloration of PVC, which progresses from yellow to brown and eventually black, and also result in the deterioration of its mechanical properties. ingenieur-buch.de

"this compound" acts as a potent heat stabilizer by effectively neutralizing the liberated HCl. pvcstabilizer.com The "basic" nature of the salt plays a crucial role in this acid-scavenging mechanism. The lead oxide component within the basic salt structure reacts with HCl to form lead chloride (PbCl₂), a stable and water-insoluble compound that does not promote further degradation of the PVC. xindatech.com.cn This immediate neutralization prevents the autocatalytic decomposition of PVC, where the released HCl would otherwise accelerate the degradation of the surrounding polymer chains. pvcstabilizer.com

The general reaction can be represented as:

(Basic Lead Salt) + 2HCl → PbCl₂ + H₂O + (Residual Organic Components)

The tetradecanoate (B1227901) (myristate) portion of the molecule also contributes to the stabilization process, primarily by providing a lubricating effect during PVC processing. wsdchemical.com This internal and external lubrication reduces friction and shear forces, which can also contribute to heat generation and polymer degradation.

Stabilization Against Degradation Processes

The stabilization mechanism of "this compound" extends beyond simple HCl scavenging. It is believed to involve a multi-faceted approach to inhibit various degradation pathways:

Displacement of Labile Chlorine Atoms: The stabilizer can react with and replace the unstable chlorine atoms present at defect sites in the PVC structure. mdpi.com These labile chlorines are the primary initiation sites for dehydrochlorination. By substituting them with the more stable tetradecanoate group, the initiation of the degradation "zipper" reaction is effectively prevented. ingenieur-buch.de

Radical Scavenging: While the primary degradation mechanism is ionic, free-radical pathways can also contribute. It is hypothesized that lead stabilizers can interfere with these radical chain reactions, further protecting the polymer matrix. mdpi.com

UV Absorption: Lead compounds can absorb UV radiation, which is another significant contributor to PVC degradation, especially in outdoor applications. This helps to prevent the photo-oxidation and subsequent chain scission of the polymer. faithind.com

The synergistic effect of the basic lead component and the fatty acid ligand provides both excellent long-term heat stability and good processability, which made these types of stabilizers a popular choice for rigid and flexible PVC applications for many years. seepvcforum.comgoldstab.com

Coatings and Surface Modification for Corrosion Inhibition

The application of "this compound" and related lead carboxylates extends to the protection of metallic substrates from corrosion. These compounds can form protective layers that act as a barrier to corrosive agents.

Formation of Protective Carboxylate Layers on Metal Substrates

When applied to a metal surface, such as lead or steel, lead tetradecanoate can form a well-adhered, hydrophobic protective layer. researchgate.netresearchgate.net This layer acts as a physical barrier, preventing moisture and corrosive substances like acid vapors from reaching the metal surface. researchgate.net The formation of this protective film is a key aspect of its corrosion-inhibiting properties. The long hydrocarbon chain of the tetradecanoate contributes to the hydrophobic nature of the coating, repelling water and reducing the potential for electrochemical corrosion cells to form. researchgate.net

Research on similar lead carboxylates has shown that these coatings can be formed by treating the metal surface with a solution of the corresponding sodium carboxylate. researchgate.net The lead cations on the metal surface react with the carboxylate anions to form a stable, insoluble lead carboxylate layer.

Electrochemical Impedance Spectroscopy (EIS) for Coating Performance Assessment

Electrochemical Impedance Spectroscopy (EIS) is a powerful and non-destructive technique used to evaluate the performance of protective coatings. paint.orgresearchgate.net By applying a small alternating voltage to the coated metal and measuring the resulting current, EIS can provide quantitative data on the coating's barrier properties and the underlying corrosion processes. paint.orggamry.com

For coatings based on lead carboxylates, EIS can be used to determine parameters such as:

Coating Capacitance (C_c): An increase in coating capacitance over time can indicate water uptake by the coating, which is a precursor to corrosion.

Pore Resistance (R_po): This represents the resistance of the electrolyte within the pores of the coating. A high pore resistance indicates good barrier properties.

Charge Transfer Resistance (R_ct): This parameter is inversely proportional to the corrosion rate at the metal-coating interface. A high charge transfer resistance signifies effective corrosion inhibition.

Studies on various organic coatings have demonstrated the utility of EIS in monitoring coating degradation and predicting its service life long before visible signs of corrosion appear. researchgate.netgamry.com

Influence of Carboxylate Chain Length on Protective Efficacy

The length of the carboxylic acid chain in metal carboxylates has been shown to influence their corrosion-inhibiting properties. Generally, for certain metal-inhibitor systems, a longer alkyl chain can lead to a more densely packed and hydrophobic protective layer, thereby enhancing corrosion resistance. researchgate.net The increased van der Waals forces between longer hydrocarbon chains can result in a more ordered and less permeable film.

However, the relationship is not always linear and can depend on the specific metal substrate and the corrosive environment. For instance, while longer chains may improve the barrier properties, they might also have lower solubility, which could affect the initial formation of the protective layer. Finding the optimal chain length is often a key aspect of developing effective carboxylate-based corrosion inhibitors.

Lubricant and Additive Functions in Materials

This compound, also known as basic lead tetradecanoate, serves distinct and critical functions as both a lubricant and a material additive. ontosight.ai Its utility stems from inherent chemical properties, including high thermal stability and lubricity. ontosight.ai These characteristics make it a valuable component in specialized industrial formulations.

As a lubricant, basic lead tetradecanoate is incorporated into greases and oils to enhance their performance. ontosight.aiontosight.ai Its primary role is to reduce friction between moving parts, thereby minimizing wear and extending the operational life of machinery. The compound's high thermal stability ensures that it maintains its lubricating properties even under elevated temperature conditions, a critical requirement in many industrial processes. ontosight.ai

In the realm of advanced materials, particularly in polymer science, basic lead tetradecanoate functions as a crucial additive. It is notably used as a heat and light stabilizer in polyvinyl chloride (PVC) plastics. ontosight.aiontosight.ai During the processing and end-use of PVC products, exposure to heat and ultraviolet (UV) light can initiate degradation, leading to discoloration, embrittlement, and loss of mechanical strength. Basic lead tetradecanoate, along with other basic lead compounds like basic lead sulfate (B86663) and basic lead stearate (B1226849), helps to mitigate this degradation process. ontosight.aigoogle.com It effectively neutralizes acidic byproducts, such as hydrogen chloride, that are released during PVC decomposition, thereby preserving the integrity and durability of the polymer matrix. ontosight.aigoogle.com

The functionality of basic lead tetradecanoate in these applications is directly related to its unique chemical structure, which consists of a lead (Pb) ion coordinated with two tetradecanoate ions and a lead oxide (PbO) molecule, forming a basic salt. ontosight.ai This basic nature is key to its role as an acid scavenger in PVC stabilization.

Table 1: Lubricant and Additive Functions of Basic Lead Tetradecanoate

Application AreaSpecific FunctionKey Property Leveraged
Industrial LubricantsFriction Reduction, Wear PreventionLubricity
Greases and OilsPerformance Enhancement under HeatHigh Thermal Stability
Polymer Manufacturing (PVC)Heat and Light StabilizationAcid Scavenging, Thermal Stability

Analogous Systems: Insights from Other Metal Fatty Acid Salts (e.g., Cadmium, Zinc)

The functions of basic lead tetradecanoate can be better understood by examining analogous metal fatty acid salts, particularly those of zinc and cadmium. These compounds, often referred to as metallic soaps, share a common structural motif—a metal cation bound to one or more fatty acid anions—and exhibit similar, yet distinct, industrial applications, primarily as lubricants and stabilizers. akrochem.comwikipedia.orgwikipedia.org

Zinc Fatty Acid Salts: Zinc stearate, a salt of stearic acid, is one of the most widely used metallic soaps in industry. wikipedia.org It serves as an exceptional lubricant, mold release agent, and processing aid in the plastics and rubber industries. wikipedia.orgsilverfernchemical.compishrochem.com Like its lead counterpart, zinc stearate is incorporated into polymer formulations to reduce friction and improve material flow during extrusion and molding processes. pishrochem.com It is particularly valued in polyolefin processing. akrochem.com Its utility extends to acting as a dry film lubricant in applications where liquid lubricants are unsuitable and as an anti-wear additive that forms a protective barrier on metal surfaces. sakhainternational.com The mechanism involves the zinc salt melting during processing and being absorbed into the compound, which is beneficial for avoiding surface defects. akrochem.com Zinc oxide, a precursor for zinc stearate, is itself a crucial additive in the vulcanization of rubber, a role facilitated by the solubility of the stearate form in the nonpolar polymer matrix. wikipedia.orgwikipedia.org

Cadmium Fatty Acid Salts: Cadmium stearate, a salt of cadmium and stearic acid, has also been employed as a lubricant and a heat stabilizer for PVC. wikipedia.org Its function is analogous to that of basic lead tetradecanoate, protecting the polymer from thermal degradation. However, due to the recognized toxicity of cadmium compounds, the use of cadmium stearate has been significantly curtailed and is being phased out in many regions. wikipedia.orgresearchgate.net

Comparative Insights: The comparison between lead, zinc, and cadmium salts of fatty acids reveals several key principles. The choice of metal cation significantly influences the salt's properties and applications. For instance, zinc stearate is considered the most powerful mold release agent among all metal soaps. wikipedia.org The effectiveness of these salts as lubricants can also be tied to their physical structure; for example, the plate-shaped, lamellar crystalline structure of calcium salts of stearic (C18:0) and oleic (C18:1) acids contributes to better lubricity compared to the amorphous powder of the linoleic acid (C18:2) salt. researchgate.netnih.gov This highlights that both the metal ion and the structure of the fatty acid chain (its length and degree of unsaturation) are critical factors in determining the material's performance. researchgate.net While all three metal salts (lead, zinc, and cadmium) can function as lubricants and PVC stabilizers, factors like efficacy, cost, and regulatory considerations (especially toxicity) dictate their selection for specific industrial applications. ontosight.aiakrochem.comwikipedia.org

Table 2: Comparison of Metal Fatty Acid Salts as Lubricants and Additives

CompoundPrimary MetalCommon Fatty AcidKey ApplicationsNoteworthy Properties
Basic Lead Tetradecanoate LeadTetradecanoic AcidPVC stabilization, lubricant in greases. ontosight.aiontosight.aiHigh thermal stability, acid scavenging. ontosight.ai
Zinc Stearate ZincStearic AcidLubricant and release agent in plastics and rubber, activator in rubber vulcanization. wikipedia.orgpishrochem.comExcellent mold release, hydrophobic, functions as a dry film lubricant. wikipedia.orgsakhainternational.com
Cadmium Stearate CadmiumStearic AcidPVC heat and light stabilizer, lubricant. wikipedia.orgEffective stabilizer, but use is limited due to high toxicity. wikipedia.org

Environmental Fate and Transport Studies

Environmental Release Pathways from Industrial Applications

"Tetradecanoic acid, lead salt, basic," as part of the broader category of lead-based stabilizers, enters the environment primarily through emissions during its manufacture and incorporation into products, and subsequently through leaching from these end-use products over their lifespan. industrialchemicals.gov.autldvietnam.com

The manufacturing and processing stages of lead compounds are significant sources of environmental release. During the production of lead salts, such as lead stearates and related compounds used as stabilizers in plastics and other materials, lead-containing dust and waste streams can be generated. nih.govepa.gov In the production of polyvinyl chloride (PVC), these stabilizers are blended with the polymer resin. pvcstabilizer.com Losses during this stage can occur, with estimates for the lead loss rate in the manufacturing of lead oxide and lead salt stabilizers being around 1%. nih.gov

Process-related emissions are a key pathway. For instance, in lead smelting, which is a primary step in producing lead for such compounds, process-related greenhouse gas emissions account for a significant portion of total emissions. epa.gov While specific data for "this compound" is scarce, the general industrial processes for similar lead compounds indicate that atmospheric emissions and solid waste are the main release vectors. nih.govepa.gov

Table 1: Estimated Lead Loss Rates in Related Industrial Processes

Process Stage Estimated Loss Rate (%) Primary Form of Loss
Lead Oxide & Lead Salt Manufacturing 1% Lead dust, process waste
PVC Processing (Stabilizer Incorporation) <1% - 2% Lead-containing waste, dust

This table is illustrative, based on general data for lead compound manufacturing and use in PVC. nih.gov

A primary long-term release pathway for "this compound" is the leaching of lead from consumer and industrial products where it is used as a stabilizer, most notably in PVC. industrialchemicals.gov.autldvietnam.com Over time, environmental factors such as weathering, light exposure, and abrasion cause the degradation of the product matrix, allowing lead to migrate into the surrounding environment, including soil, water, and air. tldvietnam.commdpi.com

Studies have demonstrated the release of lead from PVC products during their service life. nih.gov Although sparingly soluble in water, lead salts of fatty acids can dissociate to release lead(II) ions. industrialchemicals.gov.au The rate of leaching can be influenced by various factors, including the pH of the contacting water, temperature, and the presence of complexing agents. nih.govresearchgate.netnih.gov For example, organic acids can enhance the dissolution of lead compounds. nih.gov While the quantity of lead released from PVC articles may be considered a relatively small fraction of total anthropogenic lead emissions, it represents a direct and chronic source of lead into local ecosystems. industrialchemicals.gov.au

Persistence and Degradation of the Organic Component

The persistence of "this compound" in the environment is a tale of two components. The lead portion is an element and is therefore inherently persistent; it does not degrade but transforms and speciates depending on environmental conditions. wfduk.org The organic component, tetradecanoic acid (a long-chain fatty acid), is, however, subject to degradation processes. nih.govnih.gov

Long-chain fatty acids (LCFAs), such as tetradecanoic acid (myristic acid), are known to be biodegradable, particularly under anaerobic conditions. nih.govnih.gov In environments like sediments and anaerobic digesters, microorganisms can break down LCFAs. nih.gov The process typically involves β-oxidation, where the fatty acid chain is progressively shortened, ultimately producing acetate (B1210297), which can then be converted to methane (B114726) and carbon dioxide by other microbial communities. nih.gov

However, the degradation of LCFAs can be slow and sometimes inhibitory to microbial processes, especially at high concentrations. nih.gov Studies have shown that while degradation occurs, the rate can be much slower than for other organic compounds. nih.gov

Table 2: Microbial Degradation of Long-Chain Fatty Acids

Degradation Process Key Microbial Action End Products Environmental Significance
Anaerobic Digestion β-oxidation by syntrophic bacteria Acetate, Hydrogen, Methane, Carbon Dioxide Natural attenuation pathway in anoxic environments like sediments. nih.govnih.gov

This table summarizes the general biodegradation pathway for long-chain fatty acids like the tetradecanoate (B1227901) component.

The organic component of the compound can also undergo abiotic degradation. Metal stearates, which are chemically similar to lead tetradecanoate, can act as pro-oxidants in polymers, accelerating their degradation when exposed to heat or UV radiation (photo-oxidation). researchgate.netresearchgate.net This process, known as thermo-oxidative degradation, involves the formation of radicals that lead to the breakdown of the polymer and the additive itself. mdpi.comresearchgate.net

The degradation of the fatty acid component results in the formation of smaller oxygenated molecules like ketones, alcohols, and carboxylic acids. mdpi.comresearchgate.net The lead component can catalyze these oxidative reactions. researchgate.net The interaction with atmospheric compounds can also lead to alteration. For example, lead surfaces can react with volatile organic compounds (VOCs) like acetic and formic acids to form lead carboxylates, which can then be transformed into other compounds like basic lead carbonate. researchgate.net

Bioaccumulation Potential

The primary bioaccumulation concern for "this compound" is related to its lead content. industrialchemicals.gov.au When the compound releases lead ions (Pb²⁺) into the environment, these ions become bioavailable and can be taken up by organisms. industrialchemicals.gov.auindustrialchemicals.gov.au Lead is a cumulative toxin, meaning it can build up in organisms over time, a process known as bioaccumulation. tldvietnam.comresearchgate.net

Lead bioaccumulates in both aquatic and terrestrial food chains. tldvietnam.comnih.gov In aquatic systems, it can be absorbed by microorganisms and accumulate in fish and other organisms. tldvietnam.com In soil, lead has limited mobility but can be taken up by plants, providing a pathway into the terrestrial food chain. agriculturejournals.czresearchgate.netmdpi.com The bioaccumulation factor (BAF) for lead can vary significantly depending on the species, environmental conditions, and the chemical form of the lead. nih.govresearchgate.net Once absorbed, lead is typically distributed to bones and red blood cells. researchgate.net The organic fatty acid component is not considered a significant bioaccumulation risk, as it can be metabolized. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
Acetic acid
Basic lead carbonate
Formic acid
Lead
Lead(II) ion
Lead acetate
Lead formate
Lead oxide
Lead stearate (B1226849)
Methane
Myristic acid
Tetradecanoic acid

Assessment of Bioaccumulation for the Organic Moiety

The organic component of the compound, tetradecanoic acid (commonly known as myristic acid), demonstrates a moderate potential for bioconcentration in aquatic organisms. nih.gov The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism from water, has been estimated for tetradecanoic acid. nih.govwikipedia.org While the potential for this fatty acid to bioaccumulate is considered high based on its properties, its actual bioavailability in the environment is limited by its strong tendency to adsorb to soil and sediment particles. nih.gov

Microbial degradation is the primary pathway for the transformation of tetradecanoic acid in the environment. nih.gov Its strong adsorption to soil and sediment means there is a low likelihood of it reaching surface water through dissolved runoff or leaching into groundwater. nih.gov Volatilization from soil and water surfaces is not considered a significant environmental transport process. nih.gov According to Canadian environmental categorization criteria, myristic acid is not suspected to be bioaccumulative. oecd.org

Table 1: Bioaccumulation Potential of Tetradecanoic Acid (Myristic Acid)

Parameter Value/Observation Implication Reference
Estimated BCF 56 Moderate potential for bioconcentration in aquatic organisms. nih.gov
Adsorption Strong adsorption to soil and sediment particulates. Limits bioavailability, offsetting the high potential to bioaccumulate. nih.gov
Environmental Categorization Not suspected to be bioaccumulative. Low regulatory concern for bioaccumulation. oecd.org
Primary Degradation Microbial degradation. Major route of transformation in the environment. nih.gov

Consideration of Lead Bioaccumulation (General Lead Context)

Lead is a toxic heavy metal that does not biodegrade and can accumulate in living organisms, posing a significant environmental risk. nih.govresearchgate.net It can enter the food chain through various pathways, leading to bioaccumulation and potential biomagnification in higher trophic levels. nih.goventomologicalcommunications.org

In terrestrial ecosystems, lead contamination in soil can be taken up by plants. researchgate.net While most of the absorbed lead (often 95% or more) tends to accumulate in the plant roots, a smaller fraction can be translocated to the aerial parts of the plant, such as leaves and stems. nih.govresearchgate.net This makes the lead available to herbivores that consume these plants. entomologicalcommunications.org Studies have shown the transfer of lead from contaminated soil to kale plants, then to herbivorous insects (both chewing and sap-sucking), and subsequently to their parasitoids, with the highest concentrations found at the highest trophic level, indicating biomagnification. entomologicalcommunications.org Soil invertebrates, such as earthworms, also accumulate lead from the soil, and the level of accumulation can be influenced by soil properties. nih.govresearchgate.net These organisms then serve as a source of lead exposure for their predators. researchgate.net

In aquatic environments, lead is readily absorbed by various organisms, including fish and invertebrates. nih.govepa.gov The accumulation is often tissue-specific, with organs like the liver, gills, and kidney showing higher concentrations than muscle tissue. nih.gov Factors such as the exposure pathway (waterborne or dietary) and water chemistry influence the mechanisms and extent of lead accumulation in aquatic life. nih.gov Chronic toxicity occurs as lead is bioconcentrated from the environment and stored in internal organs over time. epa.gov

Table 2: Research Findings on Lead Bioaccumulation

Organism/System Finding Significance Reference(s)
Terrestrial Invertebrates (General) Metal accumulation differs significantly between taxonomic groups; concentrations are often high in Isopoda. Highlights the importance of considering specific feeding behaviors in risk assessments for animals that consume invertebrates. nih.govresearchgate.net
Plants (e.g., Kale) Lead is taken up from soil and translocated to leaves. Forms the initial step for lead entry into the terrestrial food web. entomologicalcommunications.orgmdpi.com
Herbivorous Insects & Parasitoids Lead is transferred from plants to herbivores and then to parasitoids, with concentrations increasing at higher trophic levels. Demonstrates biomagnification of lead in a terrestrial food chain. entomologicalcommunications.org
Aquatic Organisms Lead is bioconcentrated and stored in internal organs, leading to chronic toxicity. Poses a direct threat to aquatic life and a risk to organisms higher up the food chain, including humans. nih.govepa.gov
Fish Lead accumulation is tissue-specific (e.g., liver, gills) and depends on the exposure route and water habitat. Provides indicators for assessing lead pollution in aquatic environments. nih.gov

Environmental Mobility and Distribution

The environmental mobility and distribution of "this compound" are governed by the distinct properties of its two components: the organic tetradecanoate moiety and the inorganic lead cation.

Transport in Aqueous and Soil Compartments

The transport of the tetradecanoic acid portion of the compound is limited. Due to its low water solubility and high sorption coefficient, it binds strongly to organic matter and soil particles. noaa.govatamanchemicals.commontana.edu This strong adsorption significantly restricts its movement in soil and its potential to leach into groundwater. montana.edu In aqueous systems, it is expected to associate with suspended solids and sediment rather than remaining dissolved in the water column. nih.gov

The transport of lead in the environment is more complex and highly dependent on local conditions. cdc.gov Generally, lead is considered to have low mobility in soils, particularly those with neutral to alkaline pH and high organic matter content, as it strongly adsorbs to soil particles, clay minerals, and iron or manganese oxides. cdc.govnih.gov This strong binding limits its vertical migration through the soil profile and subsequent contamination of groundwater. cdc.gov However, certain conditions can enhance lead's mobility. Increased soil acidity can increase its solubility and transport. nih.govnih.gov The presence of certain anions, such as chlorides from deicing salts, can form more soluble lead complexes, thereby increasing its mobilization in soil and runoff. nih.govbibliotekanauki.pl The transport of lead-contaminated soil particles via wind or water erosion is another significant pathway for its distribution in the environment. nih.gov

Partitioning Behavior in Environmental Media

Partitioning refers to how a chemical distributes itself between different environmental compartments such as air, water, soil, and biota.

For the organic moiety, tetradecanoic acid, its physical-chemical properties dictate its partitioning behavior. It is a solid with low volatility and is practically insoluble in water. noaa.govatamanchemicals.com If released to the atmosphere, it would exist in both vapor and particulate phases. nih.gov When released to land or water, it will preferentially partition to soil and sediment due to its high organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgepa.gov The Koc value is a key parameter indicating a chemical's tendency to bind to the organic fraction of soil and sediment; a high Koc value signifies low mobility. montana.edu

The partitioning of lead in the environment is a dynamic process influenced by soil and water chemistry. nih.govnih.gov In soils, lead can be distributed among several fractions: it can be weakly bound and exchangeable, bound to carbonates, associated with iron and manganese oxides (reducible fraction), complexed with organic matter, or tightly bound within the mineral structure of soil particles (residual fraction). nih.govresearchgate.net The distribution among these fractions determines its bioavailability and mobility; the more weakly bound fractions are more mobile and available for uptake by organisms. nih.gov In aquatic systems, lead partitions between the dissolved phase in water and the particulate phase, sorbed to suspended sediments. researchgate.net This partitioning is influenced by factors like pH, the presence of dissolved organic carbon, and water hardness. researchgate.netmdpi.com Isotope analysis can help differentiate between natural and anthropogenic lead pools and understand the mixing and partitioning processes in sediments. nih.gov

Table 3: Summary of Environmental Partitioning Behavior

Component Environmental Compartment Predominant Behavior Influencing Factors Reference(s)
Tetradecanoic Acid Soil/Sediment Strong adsorption and partitioning to the solid phase. High organic carbon-water partition coefficient (Koc). nih.govmontana.eduecetoc.org
Water Low solubility; association with suspended solids. Inherent low water solubility. noaa.govatamanchemicals.com
Air Exists in both vapor and particulate phases. Vapor pressure and atmospheric conditions. nih.gov
Lead Soil Partitions into various geochemical fractions (exchangeable, reducible, residual). Considered relatively immobile. Soil pH, organic matter content, mineralogy, presence of anions (e.g., chlorides, carbonates). cdc.govnih.govresearchgate.net
Water Partitions between dissolved and particulate-bound phases. pH, water hardness, dissolved organic carbon, suspended solids. researchgate.netmdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule or crystal lattice. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and bond energies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems, making it suitable for both individual molecules and periodic solid-state structures. metmuseum.org For lead(II) compounds, a key area of investigation is the coordination geometry around the lead ion, which is influenced by the presence of a stereochemically active 6s² lone pair of electrons. rsc.orgresearchgate.net This can lead to two primary coordination geometries:

Hemidirected: The bonds to the lead ion are directed to one hemisphere, with the lone pair occupying the other.

Holodirected: The bonds are arranged symmetrically around the lead ion, and the lone pair is stereochemically inactive (spherically distributed).

Experimental work on a series of lead carboxylates suggests that longer-chain variants, including lead tetradecanoate (B1227901) (C14), tend to adopt holodirected structures. rsc.orgresearchgate.net DFT calculations can be employed to model these different potential structures for basic lead tetradecanoate, predict their relative energies, and determine the most stable configuration. Such calculations would involve optimizing the geometry of the crystal unit cell and analyzing the resulting electronic ground state. Future DFT calculations have been proposed to refine experimental data, such as the tensor components of lead species in related systems. scispace.com

Quantum chemical calculations on other complex lead(II) organometallic compounds have successfully used various DFT functionals (such as r²SCAN-3c, ZORA-TPSSh, and ZORA-PBE0) to pinpoint electronic nature and predict the ground state spin multiplicity, demonstrating the power of these methods for heavy p-block metals. acs.org

Table 1: Potential Insights from DFT Calculations on Basic Lead Tetradecanoate

Parameter Studied Computational Objective Potential Finding
Coordination Geometry Energy minimization of hemidirected vs. holodirected structures. Confirmation of the energetically favorable coordination sphere around the Pb(II) ion.
Electronic Ground State Calculation of singlet vs. triplet state energies. Determination of the compound's intrinsic magnetic properties. acs.org
Bonding Analysis Analysis of electron density, bond order, and orbital contributions. Quantification of the covalent vs. ionic character of the Pb-O bonds.
Lattice Parameters Optimization of the solid-state unit cell. Prediction of crystal system and lattice constants for comparison with diffraction data.

The bulk properties of basic lead tetradecanoate are governed by a network of intermolecular interactions. While the primary bonding involves the ionic interaction between the lead cation and the carboxylate anion, the packing of the long tetradecanoate alkyl chains is dominated by weaker van der Waals forces. Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify the relative contributions of various intermolecular contacts within the crystal structure. mdpi.com These surfaces are generated based on electron density and allow for the mapping of close contacts, providing a detailed picture of how molecules pack in the solid state. For a "basic" salt, which may contain hydroxide (B78521) (OH⁻) or oxide (O²⁻) ions, or coordinated water molecules, the potential for hydrogen bonding adds another layer of complexity that can be explicitly modeled.

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This allows for the investigation of dynamic processes, material transport, and phase behavior. nih.gov In the context of lead soaps like basic lead tetradecanoate, MD is crucial for understanding their behavior in complex environments, such as the oil-based binders of paintings where they are known to form. nih.gov

A study on lead palmitate (a C16 analogue) in a linseed oil matrix used MD simulations to probe the local dynamics at different positions along the fatty acid chain. nih.gov Key findings from such simulations include:

The appearance of distinct solid-like and liquid-like phases at different temperatures.

An increase in the mobility of the acyl chains with increasing temperature.

A higher percentage of mobile, liquid-like acyl chains for the free fatty acid compared to the lead salt under identical conditions. nih.gov

These simulations provide an atomistic view of the factors influencing material transport and are essential for understanding degradation phenomena like soap formation in cultural heritage. nih.govresearchgate.net For basic lead tetradecanoate, MD could be used to model its aggregation, its interaction with solvents, and its role as a stabilizer in polymer matrices.

Table 2: Insights from Molecular Dynamics Simulations on Lead Soaps

Simulation Target Information Gained Relevance
Acyl Chain Mobility Root Mean Square Fluctuation (RMSF) of atoms along the chain. Understanding the transition from solid-like to liquid-like behavior. nih.gov
Diffusion Coefficients Calculation of molecular movement over time. Modeling the migration of lead soap molecules within a matrix (e.g., paint film).
System Stability Root Mean Square Deviation (RMSD) of the complex over time. Assessing the structural stability of lead soap aggregates.
Polaron Formation Simulating charge localization and associated structural deformation. Investigating electronic-structural dynamics in lead-containing materials. rsc.org

Computational Modeling of Material Interfaces and Coating Formation

The formation of lead soaps often occurs at the interface between a lead-containing pigment (like lead white) and the surrounding oil binder. researchgate.net Computational modeling is a powerful tool to investigate the chemical reactions and physical processes at these interfaces. Multiphysics models can simulate the growth of metal soap crystals and the resulting mechanical stress and microcracking within a paint layer. researchgate.net These models can track the diffusion of reactants (fatty acids) and the volume changes associated with the formation of the new crystalline lead soap phase, providing a link between molecular-level chemistry and macroscopic material failure.

Prediction of Spectroscopic Signatures

A critical application of computational chemistry is the prediction of spectroscopic data, which can be compared directly with experimental measurements to validate the theoretical model. metmuseum.org For lead carboxylates, techniques like solid-state Nuclear Magnetic Resonance (ssNMR) and Fourier-transform Infrared (FTIR) spectroscopy are primary characterization methods. rsc.orgmetmuseum.org

Computational models, typically using DFT, can calculate the theoretical vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. These predicted spectra help in the assignment of experimental peaks to specific molecular motions or chemical environments. For instance, experimental FTIR spectra of long-chain lead carboxylates show distinct doublets for the antisymmetric carboxylate stretch (ν_as(COO⁻)) around 1515-1540 cm⁻¹, which differs from the single broad peak in shorter-chain variants. scispace.com Theoretical calculations can explain these differences based on the specific coordination geometry and crystal packing. Similarly, calculated ²⁰⁷Pb NMR chemical shifts can distinguish between different coordination environments and help identify species in complex mixtures. scispace.comresearchgate.net

Table 3: Experimental vs. Theoretical Spectroscopic Data for Lead Carboxylates

Technique Experimental Value (Lead Palmitate, C16) Computational Goal
²⁰⁷Pb ssNMR Isotropic Chemical Shift (δ_iso): -1462 ppm researchgate.net Calculate the magnetic shielding tensor around the Pb nucleus to reproduce the observed chemical shift.
¹³C ssNMR Carboxyl Resonances (δ): ~186.5, ~187.7 ppm scispace.com Predict the chemical shifts for the carboxyl carbons to confirm the presence of multiple coordination sites.
FTIR Antisymmetric Stretch (ν_as(COO⁻)): ~1515, ~1540 cm⁻¹ scispace.com Calculate vibrational frequencies to assign peaks and explain splitting patterns based on molecular structure.

Note: Data presented is for lead palmitate (C16) and lead stearate (B1226849) (C18), which are close analogues to lead tetradecanoate (C14) and are expected to have very similar spectroscopic properties. researchgate.net

Analytical Methodology Development for Research Applications

Quantification of Tetradecanoic Acid, Lead Salt, Basic, in Complex Matrices

Quantifying this complex salt involves a multi-step approach that first isolates the analyte from the sample matrix and then employs specific techniques to measure the elemental lead and the organic acid component separately.

Proper sample preparation is a critical first step to ensure accurate analysis by isolating the components of interest from the bulk material and removing interfering substances. retsch.com The choice of technique depends on the sample matrix and the subsequent analytical method.

Digestion: To analyze the total lead content, the organic matrix of the sample must be destroyed. Wet digestion, or wet ashing, is a common method where strong oxidizing acids (like nitric acid and hydrogen peroxide) are added to the sample and heated to break down organic components. mdpi.comresearchgate.net Microwave-assisted digestion is a more modern approach that uses sealed vessels and microwave energy to rapidly heat the sample and acid mixture, offering significant time savings and reducing the risk of contamination compared to open-vessel methods. mdpi.comanalytik-jena.com The goal of digestion is to solubilize the lead into a form suitable for spectroscopic analysis. analytik-jena.com

Extraction: To analyze the organic part (tetradecanoic acid), extraction techniques are used to separate it from the matrix. retsch.com Solvent extraction, using organic solvents like a chloroform-methanol mixture, can dissolve the lipid component. cifri.res.in Solid-Phase Extraction (SPE) is a more selective method that uses a solid adsorbent to isolate lipids based on their polarity, providing cleaner extracts and removing impurities that could interfere with chromatographic analysis. resolvemass.canih.gov

Table 1: Comparison of Sample Preparation Techniques

Technique Principle Primary Target Advantages Disadvantages Citations
Microwave-Assisted Wet Digestion Destruction of the organic matrix using strong acids and microwave heating in a closed vessel to solubilize metals. Lead (Inorganic) Fast, efficient, reduced contamination risk, high sample throughput. Requires specialized equipment, use of corrosive acids. mdpi.comanalytik-jena.com
Solvent Extraction Solubilization of the lipid/fatty acid component into a suitable organic solvent (e.g., chloroform/methanol). Tetradecanoic Acid (Organic) Simple, widely used for total lipid extraction. Can co-extract interfering substances, may be less selective. cifri.res.inresolvemass.ca
Solid-Phase Extraction (SPE) Separation of analytes from a liquid sample by passing it through a solid adsorbent (sorbent) that retains the analyte or impurities. Tetradecanoic Acid (Organic) High selectivity, provides cleaner sample extracts, removes impurities. Can be more time-consuming and costly than simple solvent extraction. retsch.comresolvemass.canih.gov

Once the sample has been digested and the lead is in a liquid form, atomic spectroscopy techniques are used for quantification. These methods are highly sensitive and specific for elemental analysis. olympianwatertesting.com

Atomic Absorption Spectrometry (AAS): AAS measures the absorption of light by free atoms in a gaseous state. For lead analysis, the sample is atomized in either a flame or a graphite furnace. Graphite Furnace AAS (GF-AAS) offers higher sensitivity and lower detection limits, making it suitable for trace-level analysis. nih.govunirioja.es The amount of light absorbed at a characteristic wavelength (283.3 nm for lead) is directly proportional to the concentration of lead atoms in the sample. nih.govnemi.gov

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): Also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), this technique uses an inductively coupled plasma (often argon) to excite atoms and ions to a higher energy state. wikipedia.org As they return to their ground state, they emit light at wavelengths characteristic of the element. wikipedia.orgepa.gov The intensity of this emission is proportional to the concentration of the element in the sample. ICP-AES is known for its ability to analyze multiple elements simultaneously and its robustness for various sample matrices. wikipedia.org

Table 2: Comparison of Atomic Spectroscopic Methods for Lead Quantification

Feature Atomic Absorption Spectrometry (AAS) Inductively Coupled Plasma-AES (ICP-AES)
Principle Measures absorption of light by ground-state atoms. Measures emission of light from excited atoms and ions.
Atomization Source Flame or Graphite Furnace. High-temperature (~10,000 K) Argon Plasma.
Sensitivity Good, with GF-AAS being very high (µg/L or ppb). unirioja.es Excellent (µg/L or ppb). researchgate.net
Interferences Prone to chemical and spectral interferences, though modern instruments have correction methods. Fewer chemical interferences due to high plasma temperature, but can have spectral interferences. epa.gov
Multi-element Capability Typically single-element analysis. Simultaneous or rapid sequential multi-element analysis.
Citations nih.govnemi.gov wikipedia.orgepa.govresearchgate.net

Chromatographic Separation and Analysis of the Organic Component

Analysis of the tetradecanoic acid component requires separating it from other potential fatty acids or organic molecules in the sample. Gas chromatography is the standard method for this purpose.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. resolvemass.ca It is the gold standard for fatty acid analysis. resolvemass.ca

The process typically involves:

Extraction: The fatty acid is first extracted from the lead salt, often through acidification to protonate the carboxylate, followed by extraction into an organic solvent.

Derivatization: Fatty acids are often not volatile enough for direct GC analysis. organomation.com They are chemically converted into more volatile and thermally stable derivatives, most commonly Fatty Acid Methyl Esters (FAMEs). cifri.res.inresolvemass.ca This process, known as transmethylation or esterification, is crucial for successful analysis. organomation.com

GC Separation: The derivatized sample is injected into the GC, where it is vaporized. mdpi.com An inert carrier gas (like helium) carries the sample through a long, thin capillary column. gsconlinepress.com The column's inner surface is coated with a stationary phase that interacts differently with various compounds, causing them to separate based on properties like boiling point and polarity. resolvemass.ca

MS Detection and Identification: As each separated component exits the GC column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. resolvemass.ca The resulting mass spectrum is a unique fingerprint for the molecule, which can be compared against extensive spectral libraries (like the NIST library) for positive identification of tetradecanoic acid. wjpr.net

Table 3: Typical GC-MS Parameters for Tetradecanoic Acid (as FAME) Analysis

Parameter Typical Setting/Value Purpose Citations
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. A common, non-polar column suitable for separating a wide range of organic compounds, including FAMEs. mdpi.comunipi.it
Carrier Gas Helium Inert gas to move the sample through the column. gsconlinepress.com
Injector Temperature 280 °C Ensures rapid vaporization of the sample upon injection. gsconlinepress.comunipi.it
Oven Program Temperature ramp, e.g., initial 100°C, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C. A programmed temperature increase allows for the separation of compounds with different boiling points. mdpi.com
Ionization Mode Electron Impact (EI) at 70 eV A standard, robust ionization method that creates reproducible fragmentation patterns for library matching. unipi.it
Mass Analyzer Quadrupole A common type of mass analyzer used to separate ions. unipi.it
Detector Electron Multiplier Detects and amplifies the ion signal.

Methodologies for Determining "Basic" Character and Stoichiometry

The term "basic" in "this compound" indicates that the compound is not a simple 1:2 salt of Pb²⁺ and tetradecanoate (B1227901) anions. It likely contains additional basic anions like hydroxide (B78521) (OH⁻) or carbonate (CO₃²⁻) integrated into its structure, resulting in a complex stoichiometry. Determining this metal-to-ligand ratio is essential for characterizing the compound.

Method of Continuous Variation (Job's Plot): This technique is used to determine the stoichiometry of a complex in solution. libretexts.org A series of solutions is prepared with varying mole fractions of the metal (lead) and the ligand (tetradecanoate), keeping the total molar concentration constant. nih.gov A physical property that depends on the concentration of the complex formed, such as UV-Vis absorbance, is measured for each solution. libretexts.org When this property is plotted against the mole fraction of the ligand, the maximum (or minimum) of the curve corresponds to the stoichiometric ratio of the complex. libretexts.org

Mole-Ratio Method: In this method, the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. nih.gov A plot of absorbance versus the mole ratio of ligand-to-metal is generated. The plot typically consists of two linear portions that intersect at a point corresponding to the stoichiometric ratio of the complex. uobabylon.edu.iq

Table 4: Comparison of Methods for Stoichiometry Determination

Method Principle Information Gained Advantages Limitations Citations
Method of Continuous Variation (Job's Plot) A physical property is measured for solutions of varying metal/ligand mole fractions at a constant total concentration. Stoichiometric ratio of the dominant complex in solution. Simple, widely used, requires only measurement of a property that changes with complexation. Assumes only one complex is formed; can be inaccurate for weak complexes. libretexts.orgnih.gov
Mole-Ratio Method A physical property is measured for solutions with a fixed metal concentration and varying ligand concentrations. Stoichiometric ratio of the complex. Straightforward, useful when the complex is stable. The intersection point can be indistinct if the complex is weak or dissociates significantly. nih.govuobabylon.edu.iq
Potentiometric Titration The pH of a solution is monitored as a titrant (acid or base) is added. Stoichiometric ratio, stability constants, and quantification of basic/acidic components. Highly accurate, provides thermodynamic data (stability constants), directly measures "basic" character. Requires that the complexation reaction involves the consumption or release of protons. uobabylon.edu.iqnih.gov

Speciation Studies of Lead Forms in Environmental and Material Samples

In real-world samples, lead may exist in various chemical forms, or species. nih.gov The total lead concentration alone is not sufficient to understand its behavior, as different lead species exhibit substantial differences in stability, solubility, and toxicity. nih.govresearchgate.net Speciation analysis aims to identify and quantify these different forms. "this compound" could be one of several species in a contaminated soil or a complex material. acs.org

Sequential Extraction: This is an operational method used to partition lead in solid samples (like soil or sediment) into different geochemical fractions. mdpi.com The sample is treated with a sequence of increasingly aggressive reagents. Each step targets lead bound to specific phases, such as:

Exchangeable fraction

Carbonate-bound fraction

Iron/Manganese oxide-bound fraction

Organic matter-bound fraction

Residual fraction While this method doesn't identify specific compounds, it provides valuable information on the potential mobility and bioavailability of lead. epa.gov

X-ray Absorption Spectroscopy (XAS): XAS is a powerful, non-destructive technique that can provide direct information about the chemical speciation of elements in situ with little to no sample pretreatment. epa.gov It is an element-specific technique that can determine the oxidation state, coordination number, and bonding environment of lead atoms in a sample. researchgate.net By comparing the XAS spectrum of an unknown sample to a library of known lead compounds, it is possible to identify and quantify the major lead species present, such as lead-humate complexes or various lead minerals. acs.orgepa.gov

Hyphenated Chromatographic Techniques: For soluble lead species, techniques coupling high-performance liquid chromatography (HPLC) with a sensitive elemental detector like an ICP-MS can be used. nih.govintertek.com HPLC separates the different lead compounds in the sample, and the ICP-MS provides highly sensitive, element-specific detection, allowing for the quantification of individual organometallic and inorganic lead species. nih.gov

Table 5: Overview of Lead Speciation Techniques

Technique Principle Sample Type Information Provided Citations
Sequential Extraction Operationally defines fractions of lead based on their solubility in a series of chemical reagents. Solid (Soil, Sediment) Distribution of lead among different geochemical phases (e.g., organic-bound). mdpi.comepa.gov
X-ray Absorption Spectroscopy (XAS) Measures the absorption of X-rays by lead atoms to probe their local chemical and physical state. Solid, Liquid Direct identification of lead species (e.g., Pb-organic complexes, minerals), oxidation state, and coordination environment. researchgate.netacs.orgepa.gov
HPLC-ICP-MS Chromatographic separation of soluble lead compounds followed by element-specific mass spectrometric detection. Liquid Identification and quantification of individual soluble inorganic and organolead species. nih.govintertek.com

Regulatory Landscape and Research Implications

Current Regulatory Status and Grouping of Lead Fatty Acid Salts

"Tetradecanoic acid, lead salt, basic" (CAS No. 90583-65-6) is part of a larger group of chemicals known as lead fatty acid salts or lead soaps. industrialchemicals.gov.auindustrialchemicals.gov.au Regulatory and assessment bodies often group these substances together because their toxicological and environmental profiles are primarily driven by the presence of lead. industrialchemicals.gov.auindustrialchemicals.gov.au The toxicity is generally considered to result from the lead cation, making the specific fatty acid chain length of secondary importance for hazard classification. industrialchemicals.gov.au

Globally, the use of lead compounds is subject to increasing restrictions. In the European Union, lead and its compounds are on the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) restriction list and are recognized as toxic for reproduction. europa.eurtx.com The European Chemicals Agency (ECHA) lists "this compound" and other lead fatty acids, often evaluated under the Community Rolling Action Plan (CoRAP) to determine if their use poses risks to human health or the environment. europa.eueuropa.euagencyiq.com While there is no harmonized classification for this specific substance under the CLP (Classification, Labelling and Packaging) Regulation, the broader category of lead compounds is heavily regulated. europa.eu

In Australia, the Australian Industrial Chemicals Introduction Scheme (AICIS) has also assessed lead fatty acid salts as a group. industrialchemicals.gov.auindustrialchemicals.gov.au These assessments note that the principal environmental concern is the potential to release bioavailable ionic lead, which is highly toxic to aquatic organisms. industrialchemicals.gov.au Australian regulations restrict the amount of lead in products like paint to a maximum of 0.009% (90 ppm) for most applications. industrialchemicals.gov.auindustrialchemicals.gov.au

In the United States, the Environmental Protection Agency (EPA) tracks "Tetradecanoic acid, lead salt" under the Toxic Substances Control Act (TSCA). epa.gov The use of lead compounds has been significantly curtailed, particularly in consumer products. For instance, the FDA recently amended regulations to no longer permit the use of lead acetate (B1210297) in hair dyes. federalregister.gov

These regulatory frameworks treat lead fatty acid salts, including basic lead tetradecanoate (B1227901), as a group due to their shared mechanism of toxicity and similar use patterns, streamlining assessment and management efforts. industrialchemicals.gov.auindustrialchemicals.gov.au

Interactive Table: Regulatory Grouping of Selected Lead Fatty Acid Salts Below is a table of various lead fatty acid salts that are often grouped with "this compound" for regulatory assessment purposes.

Chemical NameCAS NumberRegulatory Body/Context of Grouping
This compound90583-65-6AICIS, ECHA industrialchemicals.gov.auindustrialchemicals.gov.aueuropa.eu
Dioxobis(stearato)trilead12578-12-0AICIS, REACH Registration industrialchemicals.gov.au
Fatty acids, C14-26, lead salts93165-26-5AICIS industrialchemicals.gov.au
Isodecanoic acid, lead(2+) salt, basic91671-82-8AICIS industrialchemicals.gov.au
Fatty acids, C6-19-branched, lead salts91002-20-9ECHA europa.eu
9-Octadecenoic acid, lead salt, basic, (Z)-90459-88-4AICIS industrialchemicals.gov.au
Dodecanoic acid, lead salt, basic90342-56-6AICIS industrialchemicals.gov.au

Trends in Industrial Use and Substitution with Alternative Compounds

Historically, lead fatty acid salts have been used extensively as highly effective and affordable heat stabilizers in the production of polyvinyl chloride (PVC). icib.cotldvietnam.compvcstabilizer.com These compounds, including lead stearate (B1226849) and related salts, prevent the thermal degradation of PVC during high-temperature processing by neutralizing acidic byproducts. icib.copvcstabilizer.com Their applications were widespread in durable PVC products such as pipes (B44673), window profiles, and cable insulation due to the excellent thermal stability and weather resistance they imparted. tldvietnam.comchembroad.com

However, driven by significant environmental and health concerns associated with lead toxicity, there has been a decisive global trend away from lead-based stabilizers. tldvietnam.compvcstabilizer.comchembroad.com This shift is mandated by regulations like REACH in Europe and promoted by industry-led voluntary phase-outs in regions like Australia. industrialchemicals.gov.auchembroad.com The European stabilizer industry, for example, reportedly phased out lead-based PVC stabilizers by 2015. industrialchemicals.gov.au In India, the government has also moved to restrict lead in PVC pipes to limit its migration into drinking water. platinumindustriesltd.com

The industrial response has been a widespread substitution with alternative, less toxic stabilizer systems. pvcstabilizer.complatinumindustriesltd.com The most prominent alternatives are calcium-zinc (Ca-Zn) based stabilizers. icib.coplatinumindustriesltd.comhlycadditive.com These compounds, which are mixtures of calcium and zinc salts with organic co-stabilizers, are now the preferred choice in many applications, including those requiring regulatory compliance for safety, such as construction materials and packaging. hlycadditive.comresearchgate.net While early Ca-Zn systems could not always match the performance of their lead-based counterparts, advancements in formulation have closed this gap significantly. icib.cohlycadditive.com Other alternatives include organotin compounds and organic-based stabilizers, which are also gaining market share as the industry moves toward more sustainable and environmentally friendly practices. pvcstabilizer.complatinumindustriesltd.comresearchgate.net

Interactive Table: Comparison of PVC Stabilizer Systems This table compares the characteristics of lead-based stabilizers with their common alternatives.

Stabilizer TypeKey AdvantagesKey DisadvantagesPrimary Applications (Historical/Current)
Lead-Based (e.g., Lead Stearate)Excellent heat stability, cost-effective, good weather resistance. icib.cotldvietnam.comHigh toxicity, environmental persistence, regulatory restrictions. tldvietnam.comchembroad.comHistorically used in PVC pipes, cables, window profiles. tldvietnam.comchembroad.com
Calcium-Zinc (Ca-Zn) Based Non-toxic, good regulatory compliance (REACH, RoHS), eco-friendly. icib.cohlycadditive.comCan be more expensive, may require complex formulations for high performance. icib.cohlycadditive.comCurrently used in pipes, profiles, packaging, medical devices. hlycadditive.comresearchgate.net
Organotin Based High efficiency, good transparency. pvcstabilizer.comHigher cost, some environmental/health concerns with certain tin compounds. chembroad.comUsed in a variety of PVC applications. pvcstabilizer.com
Organic Based Lead-free, potential for high sustainability. platinumindustriesltd.comresearchgate.netPerformance and cost-effectiveness are still areas of active development. researchgate.netEmerging use in various PVC formulations. researchgate.net

Impact of Research Findings on Chemical Assessment and Management

Research findings have been fundamental in reshaping the assessment and management of lead compounds, including "this compound." Scientific studies confirming the neurotoxicity, reproductive and developmental effects, and environmental persistence of lead have provided the evidence base for stringent regulatory actions worldwide. industrialchemicals.gov.auwho.int

A key impact of research is the adoption of a group-based approach for chemical assessment. industrialchemicals.gov.auindustrialchemicals.gov.au Studies have shown that the primary toxicity of lead fatty acid salts stems from the lead cation (Pb²⁺) itself, which can become bioavailable. industrialchemicals.gov.auindustrialchemicals.gov.au This understanding allows regulators to assess these chemicals as a class ("lead soaps" or "lead fatty acid salts"), rather than requiring exhaustive, substance-by-substance studies, which is a more efficient and precautionary approach to management. industrialchemicals.gov.au For example, the Australian government's IMAP framework explicitly groups these chemicals, stating that their toxicity is considered to result entirely from the lead component. industrialchemicals.gov.au

Furthermore, research has played a crucial role in facilitating the industrial shift away from lead-based stabilizers. Scientific investigations into the mechanisms of PVC degradation and stabilization have enabled the development and optimization of viable alternatives like Ca-Zn systems. researchgate.net Research comparing the performance characteristics of lead-based stabilizers with newer, non-toxic alternatives has been critical for demonstrating the feasibility of substitution and encouraging industry adoption. icib.coresearchgate.net Studies on the properties of lead tetradecanoate itself, such as its effectiveness as a corrosion-resistant coating, also contribute to a fuller understanding of its chemical behavior, which informs risk assessment. researchgate.netresearchgate.net

Finally, ongoing research into the effects of lead exposure continues to influence public health policies and chemical management strategies. nih.gov The continuous refinement of exposure limits and the expansion of restrictions to more product categories are direct consequences of an improving scientific understanding of the risks posed by lead at even low levels of exposure. industrialchemicals.gov.auwho.int

Q & A

Basic: What are the standard synthesis protocols for tetradecanoic acid, lead salt, basic, and how do reaction conditions influence product purity?

Answer:
The compound is synthesized by reacting tetradecanoic acid (myristic acid) with a lead source (e.g., lead oxide or hydroxide) under controlled conditions. Evidence from lead coating studies indicates that concentrations of tetradecanoic acid (0.01–1.0 mol L⁻¹) in ethanol or aqueous solutions are critical for forming the salt. Lower concentrations (e.g., 0.01 mol L⁻¹) minimize unreacted acid residues, which can form a crust and compromise purity . Post-synthesis purification involves rinsing with ethanol to remove unreacted acid. Thermal analysis (TGA/DSC) and X-ray diffraction (XRD) are recommended to confirm crystallinity and purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
Key methods include:

  • XRD : Identifies crystalline phases (e.g., lead tetradecanoate vs. unreacted lead or acid). Peaks at 2θ = 5.8°, 11.6°, and 17.5° confirm the salt structure .
  • FTIR : Detects carboxylate bonding (asymmetric COO⁻ stretch ~1540 cm⁻¹) to verify salt formation .
  • Solubility testing : Ethanol rinsing removes unreacted acid, while insolubility in water confirms ionic bonding .
  • Elemental analysis : Validates lead content (e.g., ICP-MS) against stoichiometric predictions.

Basic: What regulatory frameworks classify this compound as a restricted substance?

Answer:
The compound is classified under "Metals, non-essential" with a 0.1% threshold in the Declarable, Restricted and Prohibited Substances List (CAS 90583-65-6) . The European Chemicals Agency (ECHA) and Toyota’s manufacturing standards prohibit its use due to lead toxicity and environmental persistence . Researchers must comply with REACH regulations and document disposal protocols for lead-containing waste .

Advanced: How can researchers resolve contradictions in XRD data when synthesizing this compound?

Answer:
Discrepancies in XRD patterns (e.g., unexpected peaks or amorphous phases) often arise from:

  • Unreacted acid : Higher concentrations (>0.05 mol L⁻¹) leave residual tetradecanoic acid, detectable via FTIR or ethanol rinsing .
  • Incomplete neutralization : Adjust the Pb:acid molar ratio and monitor pH (target ≥9 for complete deprotonation).
  • Sample preparation : Ensure uniform coating/drying to avoid heterogeneous crystallization. Triangulate with TGA (mass loss at 200–300°C confirms organic decomposition) and SEM-EDS (elemental mapping) .

Advanced: What experimental designs are recommended for assessing the environmental stability of this compound?

Answer:

  • Leaching studies : Simulate rainwater (pH 5–6) or seawater (pH 8.1) to measure lead ion release via ICP-OES over 7–30 days .
  • Thermal degradation : Use TGA-MS to identify volatile byproducts (e.g., CO₂, hydrocarbons) at 200–400°C .
  • Microbial resistance : Expose to soil microbiota and quantify lead bioavailability using sequential extraction (BCR method) .

Advanced: How does the compound’s stability vary under extreme pH conditions, and how can this inform storage protocols?

Answer:

  • Acidic conditions (pH <3) : Rapid hydrolysis releases Pb²⁺ ions. Monitor via pH titration and ion-selective electrodes .
  • Alkaline conditions (pH >10) : Stable but may form Pb(OH)₂ precipitates. Use buffered solutions (e.g., borate) for long-term studies .
  • Storage : Store in inert atmospheres (N₂/Ar) at <25°C to prevent oxidation or moisture absorption.

Advanced: What computational methods can predict the reactivity of this compound in biological systems?

Answer:

  • DFT calculations : Model Pb-O bonding energy and ligand exchange kinetics with biomolecules (e.g., glutathione) .
  • Molecular dynamics : Simulate lipid bilayer penetration to assess cellular toxicity .
  • QSAR models : Correlate lead release rates with structural descriptors (e.g., solubility, log P) .

Advanced: How can researchers address discrepancies between experimental and theoretical lead content in synthesized batches?

Answer:

  • Calibrate stoichiometry : Use gravimetric analysis to verify Pb:acid ratios (target 1:2 molar ratio for basic salts).
  • Cross-validate techniques : Compare ICP-MS (total Pb) with EDTA titration (bioavailable Pb) .
  • Account for hydration : TGA can detect water content, which may inflate theoretical mass calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.